N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
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Overview
Description
1,3,4-Thiadiazole and its derivatives are well-known heterocyclic compounds that are integral to a variety of natural products and medicinal agents . They have a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . These compounds have shown a broad spectrum of biological activity .
Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a common structural component in an array of drug categories . It is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of thiadiazole derivatives, including those similar to N-(2,3-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, using carbodiimide condensation as a method for promoting the formation of these compounds. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were synthesized through a convenient and fast method, demonstrating the potential for diverse chemical modifications and applications in medicinal chemistry (Yu et al., 2014).
Anticancer Activities
Several studies have investigated the anticancer activities of thiadiazole derivatives. For example, the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and their evaluation against a panel of human tumor cell lines revealed compounds with reasonable anticancer activity, highlighting the therapeutic potential of these molecules in oncology (Duran & Demirayak, 2012).
Antitumor and Antiproliferative Agents
Research into the development of novel thiadiazole-containing compounds as potential antitumor and antiproliferative agents has yielded promising results. For instance, novel 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazol derivatives containing a phenyl urea warhead were synthesized and evaluated for their cytotoxic activities towards various human cancer cell lines. These studies have identified compounds with significant cytotoxic effects, suggesting the potential utility of thiadiazole derivatives in cancer therapy (Toolabi et al., 2022).
Molecular Modeling and Pharmacological Evaluation
Further research has focused on molecular modeling and pharmacological evaluation to understand the mechanisms of action of thiadiazole derivatives. For example, a series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated as anti-inflammatory and analgesic agents, demonstrating the broad pharmacological applications of thiadiazole derivatives (Shkair et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-7-6-10-15(13(12)2)19-16(22)11-23-18-20-17(21-24-18)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCQWHYTMGMPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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